molecular formula C29H37N5O7S B1671298 Acetaldehyde-met-enkephalin CAS No. 74080-62-9

Acetaldehyde-met-enkephalin

Cat. No.: B1671298
CAS No.: 74080-62-9
M. Wt: 599.7 g/mol
InChI Key: GVZPFSIGGIAFFF-PRRLZWHQSA-N
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Description

Chemical Identity and Structural Overview

Molecular Composition and Formula

Acetaldehyde-met-enkephalin (CAS 74080-62-9) is a diastereomeric mixture of two stereoisomers: (2R,5S)- and (2S,5S)-2-methylimidazolidin-4-one derivatives. Its molecular formula is C₂₉H₃₇N₅O₇S , with a molecular weight of 599.7 g/mol . The compound retains the core pentapeptide sequence of methionine-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) but incorporates a 2-methylimidazolidin-4-one ring formed by the reaction of acetaldehyde with the N-terminal tyrosine and glycine residues.

Table 1: Key Structural Features of this compound
Property Detail
Molecular Formula C₂₉H₃₇N₅O₇S
Molecular Weight 599.7 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Core Ring Structure 2-Methylimidazolidin-4-one
Diastereoisomers (2R,5S) and (2S,5S) configurations

Reaction Mechanism and Adduct Formation

The formation of this compound proceeds through a nucleophilic attack on acetaldehyde’s carbonyl carbon by the α-amino group of the N-terminal tyrosine residue. Subsequent cyclization with the glycine-2 amide nitrogen generates the imidazolidinone ring. This reaction occurs spontaneously in aqueous buffers (pH 7.0, 25°C) with a half-life of approximately 14 minutes for methionine-enkephalin.

Figure 1: Schematic Representation of Adduct Formation

(Hypothetical illustration: N-terminal tyrosine and glycine residues reacting with acetaldehyde to form the imidazolidinone ring.)

Conformational Implications

The imidazolidinone ring imposes significant conformational constraints on the N-terminal region of the peptide. Nuclear magnetic resonance (NMR) studies at 400 MHz revealed that the native enkephalin’s folded conformation (observed in dimethyl sulfoxide) is absent in the acetaldehyde adduct. This structural rigidity reduces the peptide’s ability to adopt receptor-binding conformations, directly correlating with its diminished opiate activity.

Historical Discovery and Early Research Milestones

Initial Characterization (1980s)

The discovery of acetaldehyde-enkephalins is attributed to Summers and Hayes, who first described the reaction of methionine- and leucine-enkephalins with acetaldehyde in 1980. Their work demonstrated a >850-fold reduction in opiate activity for methionine-enkephalin derivatives, as measured by receptor binding assays in rat brain homogenates.

Table 2: Key Studies on Acetaldehyde-Enkephalin Formation
Year Authors Key Findings Source
1980 Summers, Hayes First description of acetaldehyde-enkephalin adducts; loss of opiate activity FEBS Letters
1981 Summers et al. NMR confirmation of 2-methylimidazolidin-4-one structure; diastereoisomers identified Biochemistry
1981 Summers, Lightman Reaction kinetics and pH dependence; extrapolation to β-endorphin Biochemical Pharmacology

Structural Elucidation via NMR

High-resolution 400-MHz NMR spectroscopy resolved overlapping resonances in the this compound adduct, confirming the imidazolidinone structure and identifying two diastereoisomers. Key observations included:

  • α-CH resonances : Buried under water signals but resolved using two-dimensional J spectroscopy.
  • Amide NH resonances : Overlapping in one-dimensional spectra but distinguishable via decoupling difference spectroscopy.

Broader Applications and Analogues

Subsequent studies extended this reaction to larger opioid peptides, including β-endorphin, which undergoes similar acetaldehyde-mediated cyclization. These findings underscored the potential for endogenous aldehydes to modify biologically active peptides in vivo, particularly in ethanol metabolism contexts.

Biological Context of Enkephalin Modification

Methionine-Enkephalin’s Native Role

Methionine-enkephalin is a pentapeptide opioid peptide that activates δ- and μ-opioid receptors, mediating analgesia and modulating immune responses. Its N-terminal tyrosine and glycine residues are critical for receptor binding, as they facilitate interactions with opioid receptor domains.

Impact of Acetaldehyde Modification

The formation of the imidazolidinone ring drastically alters the peptide’s pharmacological profile:

  • Receptor Binding : this compound inhibits [³H]-D-Ala²,D-Leu⁵-enkephalin binding by >850-fold less efficiently than unmodified methionine-enkephalin.
  • Conformational Rigidity : The N-terminal region’s reduced flexibility prevents adoption of the “address” and “message” regions required for receptor activation.
Table 3: Comparative Opiate Activity of Enkephalins
Compound Receptor Binding Affinity (IC₅₀) Source
Methionine-enkephalin High (native activity) FEBS Letters
This compound >850-fold reduced FEBS Letters
Leucine-enkephalin Moderate (native activity) FEBS Letters

In Vivo Relevance and Ethanol Metabolism

Acetaldehyde, a primary metabolite of ethanol, is implicated in neurochemical interactions with opioid systems. The formation of acetaldehyde-enkephalins suggests a potential mechanism for ethanol to alter endogenous opioid signaling, particularly in brain regions with high acetaldehyde production. However, the physiological significance of these adducts remains under investigation.

Properties

CAS No.

74080-62-9

Molecular Formula

C29H37N5O7S

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C29H37N5O7S/c1-18-31-24(15-20-8-10-21(35)11-9-20)28(39)34(18)17-26(37)30-16-25(36)32-23(14-19-6-4-3-5-7-19)27(38)33-22(29(40)41)12-13-42-2/h3-11,18,22-24,31,35H,12-17H2,1-2H3,(H,30,37)(H,32,36)(H,33,38)(H,40,41)/t18?,22-,23-,24?/m0/s1

InChI Key

GVZPFSIGGIAFFF-PRRLZWHQSA-N

SMILES

CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O

Isomeric SMILES

CC1NC(C(=O)N1CC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)CC3=CC=C(C=C3)O

Canonical SMILES

CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetaldehyde-Met-enkephalin
enkephalin-Met, acetaldehyde-
Met-enkephalin, acetaldehyde
methionine-enkephalin, acetaldehyde

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde-met-enkephalin typically involves the reaction of methionine-enkephalin with acetaldehyde under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the acetaldehyde adduct. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced purification methods such as high-performance liquid chromatography (HPLC) and the development of efficient synthesis protocols to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde-met-enkephalin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurobiological Research

1.1 Pain Modulation

Met-enkephalin plays a crucial role in the modulation of pain through its interaction with opioid receptors in the central nervous system. Research indicates that enkephalins can produce analgesic effects by inhibiting neurotransmitter release and inducing hyperpolarization of neurons . The combination of acetaldehyde with met-enkephalin may enhance these effects, potentially leading to novel analgesic therapies.

1.2 Neuroprotection

Studies have demonstrated that enkephalins exhibit neuroprotective properties by reducing oxidative stress and neuronal damage associated with conditions such as stroke and neurodegenerative diseases . The incorporation of acetaldehyde may influence these neuroprotective mechanisms, warranting further investigation into its potential therapeutic benefits.

Addiction Studies

2.1 Alcohol Dependence

Research has shown that the endogenous opioid system, including met-enkephalin, is significantly involved in alcohol consumption behaviors. In experiments with mice lacking enkephalins, researchers observed altered ethanol preference under stress conditions . The application of acetaldehyde-met-enkephalin could provide insights into the modulation of alcohol-related behaviors and help develop strategies for addiction treatment.

2.2 Interaction with Opioids

The interaction between alcohol and opioids is a critical area of study. Ethanol exposure has been found to stimulate the release of enkephalins, which may sensitize the opioid system to exogenous opioids like morphine . Understanding how this compound influences this interaction could lead to improved treatments for individuals struggling with dual substance use disorders.

Case Studies and Experimental Findings

Study Findings Implications
Ethanol and Enkephalin Interaction Alcohol administration increased extracellular levels of met-enkephalin in the nucleus accumbens .Suggests a direct link between alcohol consumption and enkephalin release, highlighting potential targets for addiction therapies.
Neuroprotective Effects Enkephalins reduce neuronal damage from excessive glutamate release .Indicates potential for developing neuroprotective drugs incorporating this compound.
Stress-Induced Ethanol Preference Enkephalin-deficient mice showed no increase in ethanol consumption under stress .Highlights the role of enkephalins in stress-related drinking behaviors, suggesting therapeutic avenues for alcohol dependence treatment.

Mechanism of Action

Acetaldehyde-met-enkephalin exerts its effects by interacting with opioid receptors in the nervous system. The acetaldehyde modification may alter the binding affinity and selectivity of the peptide for different opioid receptor subtypes. This interaction can modulate pain perception, emotional responses, and other physiological processes. The primary molecular targets include the mu, delta, and kappa opioid receptors, which are involved in various signaling pathways .

Comparison with Similar Compounds

Key Characteristics of Met-Enkephalin (Baseline):

  • Molecular Formula : C₂₇H₃₅N₅O₇S
  • Molecular Weight : 573.65 g/mol
  • Function : Binds to δ-opioid and μ-opioid receptors, inducing analgesia and modulating neurotransmitter release .

Comparison with Similar Compounds

The enkephalin family includes several derivatives and analogs, which differ in amino acid composition, post-translational modifications, or synthetic alterations. Below is a detailed comparison based on structural, functional, and chemical properties.

Structural Modifications

Compound Modification Molecular Weight (g/mol) Stability Considerations
Met-Enkephalin Native peptide 573.65 Susceptible to enzymatic degradation (e.g., enkephalinase)
Leu-Enkephalin Methionine replaced by leucine 555.62 Similar degradation profile to Met-Enkephalin
Enkephalinamide C-terminal amidation ~572.63 Increased stability due to reduced protease susceptibility
Acetaldehyde-Met-Enkephalin Acetaldehyde adduct at amine groups ~615.7 (estimated) Potential instability due to acetaldehyde’s reactivity with amines and thiols

Pharmacological Activity

  • Receptor Affinity :

    • Native Met-Enkephalin shows high affinity for δ-opioid receptors and moderate affinity for μ-opioid receptors.
    • Acetaldehyde conjugation may alter receptor binding by sterically hindering key residues (e.g., Tyr¹) or modifying charge distribution.
    • Enkephalinamide derivatives often exhibit prolonged activity due to delayed enzymatic cleavage .
  • Metabolic Stability :

    • Acetaldehyde’s reactivity with amines (e.g., lysine or N-terminal groups) could lead to cross-linking or aggregation, reducing bioavailability .
    • In contrast, enkephalinase-resistant analogs (e.g., D-Ala²-enkephalin) are engineered for enhanced stability .

Chemical Reactivity

Acetaldehyde’s propensity to react with nucleophiles (e.g., amines, thiols) introduces risks of:

  • Uncontrolled polymerization under acidic or basic conditions .

Research Findings and Limitations

Hypothetical Advantages of this compound

  • Enhanced Lipophilicity : Acetaldehyde’s hydrophobic nature might improve blood-brain barrier penetration compared to native enkephalins.
  • Novel Binding Modes: Adduct formation could create unique interaction sites on opioid receptors.

Contradictions and Challenges

  • Instability : Acetaldehyde’s reactivity (e.g., with trace metals or oxidizing agents) may render the compound unsuitable for therapeutic use without stabilization strategies .
  • Lack of Direct Evidence: No studies in the reviewed literature explicitly characterize this compound, making comparisons speculative.

Q & A

Q. What safety protocols are critical when handling acetaldehyde in peptide modification workflows?

  • Methodological Answer : Work in fume hoods with explosion-proof equipment (acetaldehyde is volatile and flammable). Avoid contact with strong acids/bases or oxidizing agents to prevent violent polymerization . Use PPE (gloves, goggles) and monitor airborne concentrations with gas detectors.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde-met-enkephalin
Reactant of Route 2
Acetaldehyde-met-enkephalin

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